molecular formula C10H8F5NO2 B2569898 2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 339010-84-3

2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2569898
CAS No.: 339010-84-3
M. Wt: 269.171
InChI Key: SHFPOIGUVVDTPJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide is a chemical compound with the molecular formula C10H8F5NO2. It is characterized by the presence of difluoro and trifluoromethyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the reaction of 3-(trifluoromethyl)phenol with difluoroacetic acid and N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetic acid, while reduction could produce N-methyl-2-[3-(trifluoromethyl)phenoxy]ethanol .

Scientific Research Applications

2,2-Difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The difluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-N-methylacetamide
  • 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
  • N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide

Uniqueness

Compared to these similar compounds, 2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to the presence of both difluoro and trifluoromethyl groups. These groups confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2/c1-16-8(17)10(14,15)18-7-4-2-3-6(5-7)9(11,12)13/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFPOIGUVVDTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(OC1=CC=CC(=C1)C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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